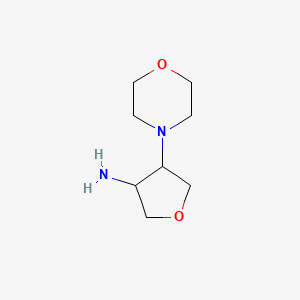

4-Morpholinotetrahydrofuran-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

728008-08-0 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(3S,4S)-4-morpholin-4-yloxolan-3-amine |

InChI |

InChI=1S/C8H16N2O2/c9-7-5-12-6-8(7)10-1-3-11-4-2-10/h7-8H,1-6,9H2/t7-,8-/m1/s1 |

InChI Key |

LVRARYPUYXXYIN-HTQZYQBOSA-N |

SMILES |

C1COCCN1C2COCC2N |

Isomeric SMILES |

C1COCCN1[C@@H]2COC[C@H]2N |

Canonical SMILES |

C1COCCN1C2COCC2N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 4-Morpholinotetrahydrofuran-3-amine

A retrosynthetic analysis of the target molecule suggests several plausible disconnection points. The most logical disconnections are at the C-N bonds linking the substituents to the tetrahydrofuran (B95107) core. This leads to key precursors such as a 3-amino-4-hydroxy-tetrahydrofuran derivative or a suitably activated tetrahydrofuran. google.comyoutube.comacs.org

One potential retrosynthetic route involves the disconnection of the morpholine (B109124) unit and the exocyclic amine, leading back to a tetrahydrofuran scaffold with functional groups at the 3 and 4 positions. A crucial intermediate in this pathway could be a chiral epoxy-alcohol or a diol, which can be further simplified to acyclic starting materials.

Another strategy would involve the formation of the tetrahydrofuran ring as the final key step, starting from an acyclic precursor that already contains the morpholine and a protected amine functionality. This approach would rely on a robust intramolecular cyclization method.

Approaches to the Tetrahydrofuran Ring System

The construction of the substituted tetrahydrofuran ring is a central aspect of the synthesis. nih.gov Various methods have been developed for the stereoselective synthesis of these important heterocyclic motifs. chemistryviews.org

[3+2] Cycloaddition reactions are a powerful tool for the efficient construction of five-membered rings like tetrahydrofuran, often establishing multiple stereocenters in a single step. researchgate.net A notable example is the reaction between an epoxide and an alkene in the presence of a Lewis acid, which represents a formal [3+2] cycloaddition. researchgate.net

| Catalyst/Reagent | Reactants | Product | Yield (%) | Diastereoselectivity | Reference |

| AlCl₃ | Epoxides and Alkenes | Substituted Tetrahydrofurans | Variable | Regio- and stereoselective | researchgate.net |

| DABCO | 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates | 2,3,5-substituted tetrahydrofurans | High | - | rsc.org |

Another approach involves the reaction of vinylcyclopropanes with carboxylic acids, catalyzed by iridium complexes, to afford highly enantioenriched tetrahydrofurans. researchgate.net

Intramolecular cyclization is a common and effective strategy for the synthesis of the tetrahydrofuran ring system. nih.gov These reactions typically involve the formation of a C-O bond from an acyclic precursor containing a hydroxyl group and a suitable leaving group. organic-chemistry.org

One of the most classical approaches is the intramolecular SN2 reaction of a hydroxyl nucleophile with a tethered alkyl halide or sulfonate. nih.gov Additionally, the synthesis of chiral 3-hydroxytetrahydrofuran (B147095) can be achieved from readily available starting materials like L-malic acid or through the asymmetric reduction of dihydrofuran. google.comchemicalbook.com

| Reaction Type | Starting Material | Key Reagents | Product | Reference |

| Intramolecular Hydroalkoxylation | γ-Hydroxy Alkenes | Palladium catalyst | Substituted Tetrahydrofurans | organic-chemistry.org |

| Reductive Cyclization | O-tethered 1,6-enynes | FeCl₂/Iminopyridine | Tetrahydrofuran derivatives | organic-chemistry.org |

| Cycloetherification | ε-hydroxy-α,β-unsaturated ketones | Cinchona-alkaloid-thiourea | Tetrahydrofuran rings | organic-chemistry.org |

| Reaction of Diols | Tertiary 1,4-diols | Cerium ammonium (B1175870) nitrate | Tetrahydrofuran derivatives | organic-chemistry.org |

The synthesis of enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride has been reported starting from natural amino acids like L-aspartic acid or L-methionine, highlighting a viable route to a key precursor without the need for chromatography. researchgate.net

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more reactants in a single operation. While specific MCRs for this compound are not documented, the general principles of MCRs could be applied to construct the substituted tetrahydrofuran core. For instance, a Passerini or Ugi reaction could potentially be adapted to introduce the necessary functionalities in a convergent manner.

Approaches to the Morpholine Ring System

The introduction of the morpholine ring at the C4 position of the tetrahydrofuran is another key synthetic challenge. The morpholine ring itself is a versatile scaffold found in many biologically active compounds. atamankimya.comresearchgate.netwikipedia.org

Annulation reactions provide a direct route to the morpholine ring. A common method involves the reaction of a 1,2-amino alcohol with a reagent that provides a two-carbon unit, such as chloroacetyl chloride followed by reduction, or more directly with ethylene (B1197577) sulfate (B86663). researchgate.netorganic-chemistry.org Photocatalytic methods have also been developed for the diastereoselective annulation to form substituted morpholines. nih.gov

| Reagent/Catalyst | Starting Material | Product | Yield (%) | Reference |

| Ethylene sulfate, tBuOK | 1,2-amino alcohols | Morpholines | High | organic-chemistry.org |

| α-phenylvinylsulfonium salt | 1,2-amino alcohols | C-substituted morpholines | Very good | organic-chemistry.org |

| Photocatalyst (TPP), Lewis acid | Silicon amine protocol (SLAP) reagents and aldehydes | Substituted morpholines | - | organic-chemistry.org |

| Pd(DMSO)₂(TFA)₂ | Alkenyl amines | Six-membered nitrogen heterocycles | - | organic-chemistry.org |

Palladium-catalyzed carboamination reactions between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide have been shown to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov Ring-closing metathesis (RCM) is another powerful technique for the synthesis of cyclic structures, including morpholines, from acyclic diene precursors.

Stereoselective Formation of Morpholine Moieties

The stereoselective synthesis of the morpholine ring is a critical aspect of constructing the target molecule. Researchers have developed various methods to control the stereochemistry of substituted morpholines, which are key structural motifs in many biologically active compounds. acs.orgresearchgate.netdigitellinc.com

One prominent strategy involves the diastereoselective and diastereoconvergent synthesis starting from a 2-tosyl-1,2-oxazetidine. This strained heterocycle reacts with α-formyl carboxylates under base catalysis to form morpholine hemiaminals. The observed diastereoselectivity in these reactions is often high and is attributed to the avoidance of steric strain and the influence of stereoelectronic effects like the anomeric effect. acs.orgnih.gov

Another powerful approach is the asymmetric hydrogenation of dehydromorpholines. nih.govrsc.org This method utilizes transition-metal catalysts, particularly rhodium complexes with chiral bisphosphine ligands that possess a large bite angle. This technique has proven effective for synthesizing 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org The success of this "after cyclization" strategy depends on activating the otherwise low-reactivity enamine substrates, often by introducing an N-acyl group. nih.gov

Furthermore, intramolecular reductive etherification offers a pathway to C-substituted morpholine derivatives with controlled stereochemistry. acs.org Solid-phase synthesis has also been employed, using immobilized amino acids like serine or threonine as starting materials. After synthesizing N-alkyl-N-sulfonyl/acyl intermediates on a polymer support, cleavage from the resin can yield morpholine-3-carboxylic acids stereoselectively. nih.gov

Table 1: Comparison of Stereoselective Methods for Morpholine Synthesis

| Method | Starting Materials | Key Features | Reported Selectivity |

|---|---|---|---|

| Oxazetidine Ring Opening | 2-Tosyl-1,2-oxazetidine, α-Formyl carboxylates | Base-catalyzed cascade, forms hemiaminals | High diastereoselectivity acs.orgnih.gov |

| Asymmetric Hydrogenation | Dehydromorpholines | Rhodium-bisphosphine catalyst, N-acyl activation | Up to 99% ee nih.govrsc.org |

Green Chemistry Approaches to Morpholine Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for morpholine synthesis. Traditional routes are often multi-step, wasteful, and rely on hazardous reagents. organic-chemistry.org

A noteworthy green approach utilizes ethylene sulfate (ES) for the selective monoalkylation of 1,2-amino alcohols. organic-chemistry.orgacs.orgacs.org This redox-neutral protocol is simple, high-yielding, and uses inexpensive and widely available reagents like ethylene sulfate and potassium tert-butoxide (tBuOK). organic-chemistry.orgorganic-chemistry.org The reaction proceeds via an SN2 reaction to form a zwitterionic intermediate, which then cyclizes to the morpholine ring under mild conditions. organic-chemistry.org This method eliminates the need for toxic reagents like chloroacetyl chloride and hydride-based reductions, and it can be performed in greener solvents on a large scale. organic-chemistry.orgacs.org

Another green chemistry consideration is the use of environmentally friendly solvents. N-formylmorpholine, which can be synthesized from morpholine and formic acid, has been evaluated as a green solvent for the synthesis of other heterocyclic compounds due to its chemical stability, low toxicity, and non-corrosive nature. ajgreenchem.com

Table 2: Traditional vs. Green Synthesis of Morpholines from 1,2-Amino Alcohols

| Feature | Traditional Method (e.g., Chloroacetyl Chloride) | Green Method (Ethylene Sulfate) |

|---|---|---|

| Steps | Typically 3 steps | 1 or 2 steps organic-chemistry.orgacs.org |

| Reagents | Chloroacetyl chloride, hydride reducing agents (e.g., Al/B hydrides) | Ethylene sulfate, tBuOK organic-chemistry.orgorganic-chemistry.org |

| Reaction Type | Not redox-neutral (involves reduction) | Redox-neutral organic-chemistry.orgacs.org |

| Waste | More waste generated over multiple steps | Reduced waste acs.org |

| Safety | Uses toxic and hazardous reagents | Eliminates use of many toxic reagents organic-chemistry.org |

Convergent and Divergent Synthesis Strategies for the Fused System

Constructing the this compound core, a fused heterocyclic system, can be approached through convergent or divergent strategies. These strategies offer flexibility and efficiency in building molecular complexity.

A convergent synthesis involves preparing the morpholine and tetrahydrofuran rings, or key fragments thereof, in separate reaction sequences. These fully-formed or partially-formed intermediates are then joined together in the final stages of the synthesis. researchgate.net For the target molecule, this could mean synthesizing a pre-functionalized chiral tetrahydrofuran-3-amine derivative and a suitable morpholine precursor, followed by a coupling reaction to form the final fused system.

Conversely, a divergent synthesis begins with a common intermediate that already contains the core fused ring structure or a precursor that can be readily cyclized. researchgate.netnih.gov This common scaffold is then subjected to various reactions to introduce different substituents or functional groups, leading to a library of diverse analogs. For example, a generic morpholinotetrahydrofuran core could be synthesized and then functionalized at the 3-position to install the amine group and other desired modifications. A photocatalytic [4+2] skeleton-editing strategy, which has been used to create dihydroisoquinoline-1,4-diones, exemplifies a modern divergent approach where different products can be accessed from an identical starting material by varying the reaction partners. nih.gov

Stereoselective Synthesis of this compound

The presence of multiple stereocenters in this compound necessitates precise stereochemical control during its synthesis.

Enantioselective and Diastereoselective Control in Ring Formation

Achieving stereocontrol over the fused ring system requires careful management of both enantioselectivity and diastereoselectivity during the formation of both the tetrahydrofuran and morpholine rings.

For the tetrahydrofuran moiety , several stereoselective methods exist. A modular and diastereoselective approach involves the Lewis acid-mediated ring contraction of 1,3-dioxepins. nih.gov By choosing the appropriate Lewis acid (e.g., TMSOTf vs. SnCl₄), one can selectively form different diastereomers of substituted tetrahydrofurans. nih.gov Another strategy is the sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols, which provides access to 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities. chemistryviews.org

For the morpholine moiety , diastereoselectivity can be achieved through methods like the ring opening of tosyl-oxazetidines, where steric and stereoelectronic effects guide the outcome. acs.orgnih.gov Enantioselective synthesis can be accomplished via SN2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization. nih.gov

Controlling the relative stereochemistry between the two rings when they are fused presents a significant challenge. The stereochemistry of the first-formed ring will likely influence the stereochemical outcome of the second cyclization event. For instance, a diastereoselective synthesis could be designed where a pre-existing stereocenter on a tetrahydrofuran precursor directs the stereoselective formation of the morpholine ring.

Chiral Pool and Auxiliary-Based Methodologies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. For this compound, a plausible chiral pool approach could start from (R)- or (S)-aspartic acid to establish the stereochemistry of the amine-bearing carbon. nih.gov Carbohydrates are also excellent starting points for constructing the chiral tetrahydrofuran backbone.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed for potential recycling. sigmaaldrich.com For the synthesis of the target molecule, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone derivative, could be attached to a precursor molecule. wikipedia.orgsigmaaldrich.comnih.gov The auxiliary would then direct the diastereoselective formation of either the tetrahydrofuran or morpholine ring, or the stereoselective introduction of a substituent. For example, an α,β-unsaturated amide bearing a pseudoephenamine auxiliary could undergo a conjugate addition-alkylation sequence to set a key stereocenter with high diastereoselectivity before cyclization. nih.gov

Table 3: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms a rigid chelated transition state to direct alkylation. wikipedia.org |

| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids, ketones, etc. | Directs alkylation to be syn to the methyl and anti to the hydroxyl group. wikipedia.orgnih.gov |

| Camphorsultam | Michael additions, Claisen rearrangements | Provides high diastereoselectivity, often superior to oxazolidinones in certain reactions. wikipedia.org |

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents one of the most efficient strategies for generating chiral molecules. nih.gov This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

For the morpholine ring , a one-pot tandem reaction involving hydroamination and asymmetric transfer hydrogenation, catalyzed by titanium and ruthenium complexes respectively, can produce 3-substituted morpholines with high yields and excellent enantioselectivities. organic-chemistry.orgbohrium.com Asymmetric hydrogenation using chiral Rhodium-bisphosphine catalysts is also a powerful tool. nih.govrsc.orgnih.gov

For the tetrahydrofuran ring , catalytic enantioselective methods include the Cu-catalyzed asymmetric Henry reaction and subsequent iodocyclization. chemistryviews.org Rhodium-catalyzed [3+2] cycloadditions of diazo compounds with aldehydes are also used to form substituted tetrahydrofurans. nih.gov

A potential catalytic asymmetric synthesis of this compound could involve an intramolecular hydroamination/hydroalkoxylation of a carefully designed aminoalkene or aminoalkyne precursor. A chiral early transition metal catalyst, for example, could be employed to facilitate the enantioselective ring closure to form either the morpholine or tetrahydrofuran ring first, thereby setting a key stereocenter that would direct subsequent transformations. bohrium.com

Due to a lack of specific research findings on the synthesis of "this compound" in the public domain, a detailed article on its novel synthetic protocols, including data tables and research findings, cannot be provided at this time.

Further research and publication in peer-reviewed scientific journals are required to elaborate on the synthetic strategies for this particular molecule.

Table of Compounds Mentioned

Chemical Reactivity and Transformation Pathways

Reactions of the Primary Amine Functionality

The primary amine group (-NH₂) is a potent nucleophile and a key site for a variety of chemical transformations, including the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. libretexts.org

The lone pair of electrons on the primary amine nitrogen readily attacks electrophilic centers.

Alkylation: Direct alkylation with alkyl halides is a fundamental reaction for primary amines. However, this process is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the primary amine from which it was formed. This can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu To favor mono-alkylation, a large excess of the initial amine relative to the alkylating agent is often employed.

Acylation: In contrast, acylation of the primary amine with reagents like acyl chlorides or acid anhydrides is a highly efficient and controllable reaction. The reaction proceeds via nucleophilic acyl substitution to form a stable N-substituted amide. libretexts.org Unlike alkylation, this reaction typically ceases after a single addition because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group.

| Reaction Type | Generic Reagent | Product Structure | Description |

| Alkylation | R-X (Alkyl Halide) | Forms a secondary amine, with potential for over-alkylation. | |

| Acylation | R-COCl (Acyl Chloride) | Forms a stable N-acyl derivative (amide). |

Reductive amination is a versatile and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. masterorganicchemistry.com This reaction is a powerful alternative to direct alkylation as it prevents the issue of multiple alkylations. masterorganicchemistry.com The process occurs in two main steps within a single pot:

Imine Formation: The primary amine first condenses with an aldehyde or ketone to form an imine (or Schiff base) intermediate. masterorganicchemistry.com

Reduction: The C=N double bond of the imine is then reduced in situ to a C-N single bond. masterorganicchemistry.com

A variety of selective reducing agents can be employed, with common choices being sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. masterorganicchemistry.comorganic-chemistry.org This method has been successfully applied to furanic aldehydes to produce various amines. acs.org

| Carbonyl Compound | Reducing Agent | Product Structure | Description |

| R₁R₂C=O (Aldehyde or Ketone) | NaBH₃CN or NaBH(OAc)₃ | Forms a secondary or tertiary amine derivative via an imine intermediate. |

The reaction of the primary amine of 4-Morpholinotetrahydrofuran-3-amine with an aldehyde or ketone can be stopped at the intermediate stage to isolate the corresponding imine (Schiff base). masterorganicchemistry.comredalyc.org This condensation reaction is reversible and typically requires mild acid catalysis to protonate the carbonyl oxygen, enhancing its electrophilicity. redalyc.orglibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. masterorganicchemistry.com The removal of water from the reaction mixture drives the equilibrium toward the formation of the imine product. masterorganicchemistry.com These imine derivatives can be stable compounds or serve as intermediates for further synthesis. libretexts.org

| Carbonyl Compound | Conditions | Product Structure | Description |

| R₁R₂C=O (Aldehyde or Ketone) | Mild Acid (e.g., AcOH), Water Removal | Forms a C=N double bond, yielding an imine (Schiff base). |

Reactions Involving the Morpholine (B109124) Ring System

The morpholine ring contains a tertiary amine and two ether linkages, each with distinct reactivity profiles.

The nitrogen atom within the morpholine ring is a tertiary amine. msu.edu As such, it is basic and nucleophilic, but its reactivity is tempered by significant steric hindrance compared to the primary amine. quora.com Despite this, it can react with potent and sterically unhindered electrophiles. For instance, treatment with an excess of a reactive alkyl halide like methyl iodide would lead to the formation of a quaternary ammonium salt. msu.eduyoutube.com

The tertiary amine can also be targeted by reagents designed for N-dealkylation, such as cyanogen (B1215507) bromide (in the von Braun reaction) or various chloroformates, although these reactions often require harsh conditions. nih.gov

| Reagent | Product Structure | Description |

| CH₃I (excess) | Forms a quaternary ammonium salt at the morpholine nitrogen. | |

| CNBr (von Braun Reaction) | Can lead to N-dealkylation and ring-opening of the morpholine moiety. |

Both the morpholine and tetrahydrofuran (B95107) rings are saturated heterocycles and are generally stable.

Morpholine Ring: The six-membered morpholine ring is conformationally stable and highly resistant to ring-opening reactions under most chemical conditions. acs.orgnih.gov Syntheses of morpholine derivatives typically focus on building the ring or substituting it, rather than cleaving it. nih.govacs.org

Tetrahydrofuran (THF) Ring: The THF ring is also relatively inert but can undergo cleavage under more forceful conditions. Strong acids, such as Brønsted or Lewis acids, can protonate or coordinate to the ether oxygen, activating the ring for nucleophilic attack and subsequent opening or polymerization. nih.govnih.gov For example, reactions of THF with boryl triflates or on certain semiconductor surfaces have been shown to induce C-O bond cleavage. rsc.orgacs.org

Rearrangement reactions are also a possibility, particularly if a reaction pathway can generate a carbocation intermediate on the THF ring. masterorganicchemistry.com Such an intermediate could potentially trigger a hydride or alkyl shift to form a more stable structure. However, such transformations would likely require high-energy conditions and are not considered common pathways for substituted tetrahydrofurans. rsc.org

| Reaction Type | Conditions | Potential Outcome |

| THF Ring Opening | Strong Acid (e.g., H₂SO₄, Lewis Acid) | Cleavage of the C-O bond to form a diol or other derivatives after nucleophilic attack. |

| Rearrangement | High Energy / Carbocation Formation | Skeletal rearrangement, potentially leading to a different ring system (e.g., pyran), though this is speculative. |

Reactions Involving the Tetrahydrofuran Ring System

The tetrahydrofuran (THF) ring, a cyclic ether, is generally stable but can undergo cleavage under specific conditions, particularly in the presence of strong acids or certain metal catalysts. The substituents on the THF ring in this compound, namely the morpholino and amino groups, can influence the regioselectivity and rate of these reactions.

Ether cleavage involves the breaking of a carbon-oxygen bond within the THF ring. wikipedia.org This transformation typically requires harsh reaction conditions due to the inherent stability of the ether linkage. wikipedia.org

Strong protic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are commonly employed for ether cleavage. libretexts.orgmasterorganicchemistry.com The reaction mechanism can proceed through either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway. The first step in acidic cleavage is the protonation of the ether oxygen, which creates a better leaving group. masterorganicchemistry.com Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. The regioselectivity of the attack depends on the substitution pattern of the ether.

In the case of this compound, the presence of the secondary amine and the morpholine nitrogen can lead to complex reaction pathways, as these basic sites will also be protonated under strongly acidic conditions. However, considering the general principles of ether cleavage, treatment with a strong acid like HI could potentially lead to the opening of the THF ring to form a dihaloalkane or a haloalcohol derivative, although the specific outcome would be highly dependent on the reaction conditions.

Oxidative cleavage of ethers is another possible transformation. Certain enzymes, such as the extracellular peroxygenase from Agrocybe aegerita, have been shown to cleave ethers, including THF. nih.gov This enzymatic process can yield ring-opened products; for instance, THF can be converted to 4-hydroxybutanal. nih.gov

The tetrahydrofuran ring can undergo ring-opening reactions promoted by various reagents, including Lewis acids and organometallic complexes. nih.govrsc.orgrsc.org These reactions are of significant interest as they provide access to functionalized linear structures.

Theoretical studies using density functional theory have investigated the ring-opening of THF by frustrated Lewis pairs (FLPs). nih.gov These studies suggest that the reaction is energetically favorable with certain FLP combinations, such as those based on aluminum and phosphorus. nih.gov The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the Lewis base at an adjacent carbon atom, leading to ring cleavage.

Furthermore, reactions of boryl triflates with nucleophiles in the presence of THF have been shown to result in the insertion of the THF ring, leading to a ring-opened product. rsc.org Cationic uranium amide complexes have also been demonstrated to promote the ring-opening of THF. rsc.org

Rearrangement processes of the tetrahydrofuran ring itself are less common but can be induced under specific conditions, often involving carbocationic intermediates generated during other transformations.

Chemoselective Transformations for Derivatization

Chemoselectivity in the derivatization of this compound is a critical consideration due to the presence of multiple reactive sites: the secondary amine, the morpholine nitrogen, and the ether oxygen. Selective modification of one functional group while leaving the others intact would be essential for the synthesis of specific analogs.

For instance, acylation or alkylation of the secondary amine could be achieved under basic or neutral conditions to avoid protonation of the more basic nitrogen atoms. The relative nucleophilicity of the secondary amine versus the morpholine nitrogen would play a crucial role in determining the outcome of such reactions.

Transformations involving the tetrahydrofuran ring, as discussed previously, would likely require conditions that also affect the amino and morpholino groups. Therefore, protection strategies for the nitrogen functionalities might be necessary to achieve selective modification of the THF ring. For example, the amine could be protected as a carbamate (B1207046) or an amide before attempting reactions like ether cleavage.

Mechanism-Based Studies of Reaction Pathways

The mechanism of acid-catalyzed ether cleavage, as mentioned, can be either S\textsubscript{N}1 or S\textsubscript{N}2. wikipedia.orglibretexts.org For a secondary ether like the substituted THF in the target molecule, the pathway would be influenced by the stability of potential carbocation intermediates and steric hindrance at the reaction centers.

The ring-opening of THF by frustrated Lewis pairs has been studied computationally, revealing the importance of the Lewis acid-base separation distance and the nature of the interacting orbitals. nih.gov The reaction is described as proceeding through a donor-acceptor interaction where the Lewis base donates into a σ* orbital of a C-O bond, and the Lewis acid accepts electron density from the oxygen lone pair. nih.gov

Understanding these fundamental mechanistic principles is crucial for predicting the outcome of reactions involving this compound and for designing synthetic routes to its derivatives.

Structural and Conformational Analysis

Conformational Landscape of the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran ring is not planar. To alleviate the angle and torsional strain that a planar conformation would impose, it adopts a puckered structure. libretexts.org This puckering is not static but exists as a dynamic equilibrium of various conformations.

Analysis of Puckering and Ring Inversion

For a five-membered ring like tetrahydrofuran, the puckered conformations are described by a process called pseudorotation. aip.org This process involves a continuous series of conformations that transition between two main forms: the "envelope" (C\s) and the "twist" (C\2) conformations. smu.edu In the envelope form, four of the ring's atoms are coplanar, while the fifth is out of plane, resembling an open envelope flap. In the twist form, no three atoms are coplanar.

The transition between these forms occurs with a very low energy barrier, meaning the ring is highly flexible at room temperature. aip.org The exact energy landscape is influenced by the pattern of substitution on the ring. The process allows each atom to sequentially act as the out-of-plane "pucker," effectively rotating the pucker around the ring.

Interactive Table 1: Puckering Parameters for Tetrahydrofuran (Note: The following data represents generalized values for the parent tetrahydrofuran ring and may be perturbed by substitution.)

| Parameter | Description | Typical Value |

| Puckering Amplitude (q) | The maximum out-of-plane displacement of atoms, indicating the degree of puckering. | ~0.4 Å |

| Phase Angle of Pseudorotation (φ) | Describes the specific conformation within the pseudorotation cycle (e.g., envelope vs. twist). | 0° to 360° |

| Energy Barrier to Pseudorotation | The energy required to move between different puckered forms. | Very low (~0.1-0.2 kcal/mol) |

Influence of Substituents on Tetrahydrofuran Conformation

The presence of substituents, such as the amine and morpholino groups in 4-Morpholinotetrahydrofuran-3-amine, significantly impacts the conformational preferences of the THF ring. Substituents tend to occupy positions that minimize steric strain. In a puckered five-membered ring, these positions are not as clearly defined as the axial and equatorial positions in cyclohexane, but are generally referred to as pseudo-axial and pseudo-equatorial.

Generally, bulky substituents prefer to adopt a pseudo-equatorial orientation to minimize steric clashes with other groups. For a 3,4-disubstituted THF like the title compound, the relative stereochemistry (cis or trans) is critical.

Trans-isomer : The two substituents are on opposite faces of the ring. To minimize steric hindrance, the most stable conformation would likely place both the large morpholino group and the smaller amine group in pseudo-equatorial positions.

Cis-isomer : The substituents are on the same face of the ring. This arrangement forces one substituent into a less favorable pseudo-axial position, leading to higher steric strain compared to the trans-isomer.

Furthermore, the potential for intramolecular hydrogen bonding between the 3-amino group and the oxygen atom of the THF ring or the morpholino group can lock the ring into a specific, preferred conformation. nih.govmdpi.com

Conformational Preferences of the Morpholine (B109124) Moiety

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, shares conformational similarities with cyclohexane.

Chair and Boat Conformations of the Morpholine Ring

Like cyclohexane, morpholine predominantly adopts a chair conformation to minimize angle and torsional strain. researchgate.netlibretexts.org The boat conformation is significantly less stable due to unfavorable steric interactions, including "flagpole" interactions between hydrogens on opposite ends of the ring, and torsional strain from eclipsed bonds. libretexts.orglibretexts.org The twist-boat conformation serves as a lower-energy intermediate between boat forms but remains less stable than the chair. libretexts.org Computational and spectroscopic studies confirm that the chair conformer is the most stable. acs.orgrsc.org

Interactive Table 2: Relative Energies of Morpholine Conformations (Note: These are general energy differences for the parent morpholine ring.)

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 (most stable) | All bonds are staggered, minimizing torsional strain. libretexts.org |

| Twist-Boat | ~5.5 | Relieves some flagpole and eclipsing strain of the boat form. libretexts.org |

| Boat | ~6.5 | Unfavorable flagpole interactions and eclipsed bonds. libretexts.org |

Equatorial and Axial Orientations of Substituents

In the context of this compound, the morpholine ring itself is a substituent on the THF ring. The point of attachment is the nitrogen atom. The conformation of the morpholine ring itself will remain a chair. Studies on N-substituted morpholines show that the substituent on the nitrogen can adopt either an equatorial or axial position relative to the morpholine ring's chair conformation. acs.orgrsc.org The preference is often dictated by steric and electronic factors. For the N-H proton in unsubstituted morpholine, studies have identified both equatorial (Chair-Eq) and axial (Chair-Ax) conformers, with the equatorial conformer being slightly more stable. acs.orgrsc.org When the nitrogen is attached to a bulky group like the tetrahydrofuranyl ring, it is highly probable that the bond connecting to the THF ring will prefer an equatorial position on the morpholine chair to minimize steric hindrance.

Conformational Interplay and Dynamics in the Connected Ring System

The most stable conformation of the molecule will seek to minimize unfavorable steric interactions. This involves:

The THF ring adopting a puckered conformation where its bulky substituents (morpholino and amine groups) occupy pseudo-equatorial positions. This is most achievable in the trans isomer.

The morpholine ring maintaining its low-energy chair conformation. researchgate.net

The C-N bond connecting the two rings orienting itself to place the large THF ring in an equatorial position relative to the morpholine chair.

A critical factor influencing the final conformation is the potential for intramolecular hydrogen bonding. mdpi.comnih.gov An N-H from the 3-amino group could form a hydrogen bond with the ether oxygen of the THF ring, the oxygen of the morpholine ring, or the nitrogen of the morpholine ring. The formation of such a bond would create a pseudo-cyclic structure, significantly restricting the conformational freedom of the molecule and locking it into a preferred arrangement. The specific geometry required for this interaction would heavily influence which of the many possible low-energy conformations is ultimately the most stable. For example, an interaction between the amine and the morpholine oxygen might favor a specific rotamer about the C-N bond that would otherwise be sterically disfavored. The balance between minimizing steric repulsion and maximizing the stability gained from hydrogen bonding dictates the molecule's dominant conformation in solution.

Steric and Electronic Effects on Overall Molecular Geometry

Electronically, the nitrogen and oxygen atoms within the morpholino and tetrahydrofuran rings, as well as the nitrogen of the amine group, introduce significant polarity. Dipole-dipole interactions and the potential for hyperconjugation will influence the torsional angles between the substituents and the ring. The orientation of the lone pairs of electrons on the nitrogen and oxygen atoms plays a crucial role in determining the most stable electronic configuration.

Advanced Spectroscopic Characterization for Conformational Elucidation

A comprehensive understanding of the conformational preferences of this compound requires the application of advanced spectroscopic techniques. Each method provides unique insights into the molecule's three-dimensional structure.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Table 1: Illustrative Vibrational Frequencies for Conformational Analysis of this compound This table presents hypothetical data for illustrative purposes, as specific experimental values are not available in the searched literature.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

|---|---|---|---|

| Amine (-NH₂) | Symmetric Stretch | 3300-3500 | Sensitive to hydrogen bonding; lower frequency suggests intramolecular H-bond. |

| Amine (-NH₂) | Asymmetric Stretch | 3400-3600 | Sensitive to hydrogen bonding; lower frequency suggests intramolecular H-bond. |

| Tetrahydrofuran (C-O-C) | Asymmetric Stretch | 1070-1150 | Sensitive to ring puckering and conformation. |

Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous determination of the stereochemistry and predominant conformation of this compound in solution. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information on the chemical environment of each atom. Key parameters for conformational analysis include:

Chemical Shifts: The chemical shifts of the protons on the tetrahydrofuran ring are highly dependent on their axial or equatorial orientation and the proximity of the substituents.

Coupling Constants (J-values): Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angles between the coupled protons through the Karplus equation. Measuring these values can provide quantitative information about the torsional angles within the tetrahydrofuran ring and the relative orientation of the substituents.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can identify protons that are close in space, even if they are not directly bonded. The presence of NOE correlations between protons on the amine group and specific protons on the morpholino or tetrahydrofuran rings would provide direct evidence for their spatial proximity in the preferred conformation.

Table 2: Illustrative NMR Data for Conformational Assignment of this compound This table presents hypothetical data for illustrative purposes, as specific experimental values are not available in the searched literature.

| NMR Parameter | Nuclei Involved | Expected Observation | Structural Implication |

|---|---|---|---|

| Chemical Shift (δ) | Protons on THF ring | Variation in δ values | Differentiates between axial and equatorial positions. |

| Coupling Constant (³JHH) | H3-H4 | ~2-5 Hz for cis, ~7-10 Hz for trans | Determines the relative stereochemistry of the amine and morpholino groups. |

Photoionization Mass Spectrometry for Gas-Phase Conformations

Photoionization mass spectrometry techniques, such as Resonance-Enhanced Multiphoton Ionization (REMPI), coupled with spectroscopic methods like UV-Vis or IR, can be used to study the conformations of this compound in the gas phase, free from solvent effects. By exciting the molecule with tunable lasers, it is possible to obtain conformer-specific spectra. This allows for the investigation of the intrinsic properties of the isolated molecule and the identification of the most stable gas-phase conformers. The comparison of experimental spectra with theoretical calculations for different possible conformations can lead to a definitive assignment of the observed structures.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Morpholinotetrahydrofuran-3-amine, these methods can provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. aps.org DFT calculations can determine the optimized geometry, electronic energies, and distribution of electron density within the this compound molecule. These calculations are crucial for understanding the molecule's stability and preferred three-dimensional structure.

Interactive Table: Calculated Ground State Properties of this compound (Hypothetical DFT Data)

| Property | Calculated Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. Actual values would require specific computational studies.

Ab Initio Methods for High-Level Calculations

For more accurate energy and property calculations, high-level ab initio methods can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, like CCSD(T), provide a more rigorous treatment of electron correlation compared to standard DFT functionals. finechem-mirea.ru These methods are computationally more demanding but can serve as a benchmark for DFT results, ensuring the reliability of the calculated properties of this compound. finechem-mirea.ru High-level calculations are particularly important for accurately determining reaction barriers and understanding subtle electronic effects. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Transitions

The flexible nature of the tetrahydrofuran (B95107) and morpholine (B109124) rings in this compound suggests a complex conformational landscape. Molecular dynamics (MD) simulations can be employed to explore the different possible conformations of the molecule and the transitions between them over time. nih.govelifesciences.org By simulating the motion of the atoms, MD can reveal the preferred shapes of the molecule and the energy barriers separating different conformational states. nih.govelifesciences.org

Understanding the conformational landscape is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure. nih.gov MD simulations, often using force fields optimized for small molecules, can provide a dynamic picture of this compound's behavior in different environments, such as in a solvent. arxiv.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound.

Transition State Analysis and Activation Energy Calculations

By mapping the potential energy surface of a reaction, computational chemistry can identify the transition state, which is the highest energy point along the reaction pathway. chemrxiv.org The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. chemrxiv.org For reactions involving the amine group of this compound, such as nucleophilic substitution or addition reactions, DFT calculations can be used to locate the transition state structure and compute the activation energy. researchgate.netnih.gov This information is vital for predicting the feasibility and kinetics of a reaction.

Interactive Table: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Type | Computational Method | Activation Energy (kcal/mol) |

| Nucleophilic Addition | B3LYP/6-31G(d) | XX.X |

| Acylation | M06-2X/cc-pVTZ | YY.Y |

Note: The data in this table is hypothetical. Specific values would depend on the actual reaction and computational level of theory.

Solvent Effects on Reaction Pathways

The solvent can have a significant impact on reaction mechanisms and rates. rsc.orgchemrxiv.org Computational models, such as implicit solvent models (e.g., PCM, SMD) or explicit solvent models where individual solvent molecules are included in the calculation, can be used to study these effects. rsc.orgnih.gov For this compound, the polarity of the solvent could influence the stability of charged intermediates or transition states, thereby altering the reaction pathway and kinetics. chemrxiv.org Computational studies can help in selecting the optimal solvent for a desired chemical transformation.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry offers robust methods for the prediction of various spectroscopic data, which are crucial for the identification and characterization of a compound. For this compound, these predictions would provide a valuable reference for future experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nmrdb.org Software packages can calculate these shifts based on the optimized molecular geometry. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms in the morpholine and tetrahydrofuran rings, as well as the amine group.

Illustrative Predicted ¹H and ¹³C NMR Data for this compound:

The following tables represent hypothetical predicted NMR data for this compound, calculated using computational methods. These values are for illustrative purposes to demonstrate the type of information that would be generated.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (on C3) | 3.10 - 3.25 | m |

| H (on C2) | 3.60 - 3.80 | m |

| H (on C5) | 3.85 - 4.00 | m |

| H (on C4) | 2.80 - 2.95 | m |

| H (Morpholine) | 2.40 - 2.60 & 3.65 - 3.85 | m |

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 55 - 60 |

| C2 | 68 - 72 |

| C5 | 70 - 75 |

| C4 | 60 - 65 |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include N-H stretching of the primary amine, C-N stretching of the morpholine and amine groups, and C-O-C stretching of the tetrahydrofuran and morpholine rings.

Mass Spectrometry (MS): While not directly predicted in the same manner as NMR or IR, computational methods can help in understanding fragmentation patterns observed in mass spectrometry by calculating bond dissociation energies and the stability of potential fragment ions.

Due to the lack of experimental data, a direct comparison with predicted values is not currently possible. However, these theoretical predictions would be invaluable in confirming the identity of synthesized this compound.

Structure-Reactivity Relationship Prediction and Design Principles

Computational chemistry provides significant insights into the relationship between a molecule's structure and its chemical reactivity. For this compound, understanding this relationship is key to predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the lone pairs on the nitrogen atoms are expected to be the primary contributors to the HOMO, making it a potential nucleophile.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) indicate areas susceptible to nucleophilic attack. For this compound, the nitrogen and oxygen atoms would be expected to be regions of negative potential.

Reactivity Descriptors: DFT calculations can provide quantitative reactivity descriptors. mdpi.com These include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Studies on similar cyclic secondary amines have utilized these descriptors to understand and predict their reactivity in various reactions, such as Michael additions. researchgate.net The reactivity of cyclic tertiary amines and their potential to form reactive iminium intermediates has also been a subject of investigation, which could be relevant to the morpholine moiety in the target compound. nih.gov

Design Principles: Based on the predicted structure-reactivity relationships, principles for the design of new molecules with tailored reactivity can be established. For instance, modifying the substituents on the tetrahydrofuran or morpholine rings would alter the electronic properties and, consequently, the nucleophilicity and reactivity of the amine groups. This approach is fundamental in drug discovery and materials science. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

Applications in Advanced Synthetic Chemistry

Role as a Key Synthetic Intermediate in Multi-step Synthesis

The structural features of 4-Morpholinotetrahydrofuran-3-amine make it an invaluable intermediate in the synthesis of more complex molecular targets. The primary amine at the 3-position of the tetrahydrofuran (B95107) ring can readily undergo a variety of chemical reactions, such as acylation, alkylation, and reductive amination, to introduce diverse functional groups. Simultaneously, the morpholine (B109124) nitrogen can be engaged in reactions like N-arylation or N-alkylation under different reaction conditions. This orthogonal reactivity is crucial in multi-step synthetic sequences, allowing for the sequential and controlled elaboration of the molecular framework.

For instance, in the synthesis of biologically active compounds, the tetrahydrofuran core might mimic the structure of a natural sugar, while the morpholine moiety can enhance pharmacokinetic properties. nih.govnih.gov The ability to selectively functionalize either the primary or the secondary amine allows for the construction of complex molecules with precisely defined architectures.

Utilization as a Versatile Building Block in Complex Molecular Architectures

The inherent stereochemistry of the tetrahydrofuran ring in this compound, with chiral centers at positions 3 and 4, makes it a highly valuable chiral building block. nih.govresearchgate.net Enantiomerically pure forms of this compound can be employed in the asymmetric synthesis of complex natural products and pharmaceuticals. The defined spatial arrangement of the amino and morpholino substituents provides a rigid scaffold that can direct the stereochemical outcome of subsequent reactions.

The morpholine ring itself is considered a "privileged" scaffold in medicinal chemistry, as it is found in numerous approved drugs and is known to improve properties such as aqueous solubility and metabolic stability. nih.govsci-hub.se By incorporating this compound, chemists can introduce this beneficial moiety into a larger molecule while also leveraging the stereochemical information of the tetrahydrofuran core.

Table 1: Hypothetical Application of this compound in the Synthesis of a Complex Molecule

| Step | Reactant | Reagent and Conditions | Product | Purpose |

| 1 | (3R,4S)-4-Morpholinotetrahydrofuran-3-amine | Boc-anhydride, Et3N, CH2Cl2 | Boc-protected amine | Selective protection of the primary amine |

| 2 | Product from Step 1 | 4-Fluorobenzoyl chloride, Pyridine | N-acylated morpholine | Introduction of an aryl group |

| 3 | Product from Step 2 | Trifluoroacetic acid, CH2Cl2 | Deprotected primary amine | Preparation for subsequent functionalization |

| 4 | Product from Step 3 | Glutaric anhydride, Toluene, reflux | Amide-acid derivative | Elaboration of the side chain |

Preparation of Functionally Diverse Chemical Libraries

The dual reactivity of this compound makes it an ideal scaffold for the construction of chemical libraries for high-throughput screening. digitellinc.comnih.gov By employing a combinatorial approach, a vast number of derivatives can be synthesized by reacting a library of building blocks with the two amine functionalities.

For example, a library of carboxylic acids can be coupled to the primary amine, while a diverse set of aryl halides can be used to functionalize the morpholine nitrogen via Buchwald-Hartwig amination. This strategy allows for the rapid generation of a large collection of structurally diverse compounds, which can be screened for biological activity against various therapeutic targets. The morpholine moiety often enhances the drug-like properties of the library members. consensus.appchemenu.com

Application in the Construction of Novel Scaffolds

Beyond its use as a building block, this compound can be utilized in the construction of novel and complex heterocyclic scaffolds. The primary amine can participate in cyclization reactions with suitable bifunctional reagents to form new ring systems fused to the tetrahydrofuran core. For instance, reaction with a β-ketoester could lead to the formation of a pyrimidinone ring, creating a novel tricyclic system.

The inherent functionality of the molecule allows for the exploration of new chemical space, leading to the discovery of scaffolds with unique three-dimensional shapes and biological activities. chemrxiv.org The development of sp3-rich scaffolds is a current focus in drug discovery, and this compound serves as an excellent starting point for such endeavors.

Integration into Flow Chemistry and Automated Synthesis Platforms

The well-defined reactivity of this compound makes it amenable to integration into flow chemistry and automated synthesis platforms. sci-hub.se Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to perform reactions that are difficult to scale up in batch. vapourtec.comnih.gov

The selective functionalization of the two amine groups can be achieved by passing the compound through different reactor coils containing the appropriate reagents and catalysts. acs.org This approach allows for the rapid and efficient synthesis of derivatives in a continuous and automated fashion, accelerating the drug discovery process.

Table 2: Illustrative Flow Chemistry Setup for the Derivatization of this compound

| Module | Operation | Reagents | Conditions | Outcome |

| 1 | Amide Coupling | Carboxylic acid, Coupling agent | 60 °C, 2 min residence time | Selective acylation of the primary amine |

| 2 | Purification | Solid-phase scavenger resin | Ambient temperature | Removal of excess reagents |

| 3 | N-Arylation | Aryl bromide, Pd catalyst, Base | 100 °C, 5 min residence time | Functionalization of the morpholine nitrogen |

| 4 | Final Purification | Liquid-liquid extraction | Ambient temperature | Isolation of the final product |

Future Directions in Synthetic Utility and Methodological Advancement

The synthetic potential of this compound is far from exhausted. Future research will likely focus on the development of new catalytic methods for the stereoselective synthesis of this compound and its derivatives. rsc.org The exploration of its reactivity in novel multicomponent reactions could lead to the rapid assembly of highly complex molecules from simple starting materials.

Furthermore, the application of this building block in the synthesis of novel materials, such as functional polymers and supramolecular assemblies, represents a promising area of investigation. The unique combination of a rigid core and flexible side chains could impart interesting self-assembly properties to macromolecules derived from this compound. As new synthetic methodologies are developed, the utility of this compound as a versatile tool in advanced synthetic chemistry is expected to grow significantly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Morpholinotetrahydrofuran-3-amine, and how is purity ensured during synthesis?

- Methodological Answer : A common approach involves nucleophilic substitution reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. For example, phosphazene derivatives are synthesized by reacting tetrachloromonospirophosphazene with diamines in THF under inert conditions, with reaction progress monitored via thin-layer chromatography (TLC). Post-synthesis, triethylammonium chloride byproducts are removed via filtration, and pure compounds are isolated using column chromatography . Purity is validated via spectroscopic methods (e.g., NMR, X-ray crystallography), though experimental details are often deferred to supplementary information in publications .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer : High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is widely used for structural elucidation and impurity profiling. Solid-phase extraction (SPE) coupled with isotope dilution (e.g., deuterated internal standards) improves sensitivity for trace byproduct detection. For example, oxidative stress biomarkers in similar amines are quantified using SPE-HPLC-MS/MS with validation parameters (e.g., recovery rates, LOQ) tailored to the compound’s polarity .

Q. What safety protocols are critical when handling morpholine- and tetrahydrofuran-containing amines?

- Methodological Answer : Contaminated work clothing must not leave the lab (P272), and protective gloves/eye protection are mandatory (P280). Waste disposal requires approved facilities (P501). Reaction byproducts like triethylammonium chloride should be neutralized before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound derivatives?

- Methodological Answer : Low yields often arise from incomplete substitution or competing side reactions. A case study using iodine (I₂) and Et₃N as dehydrosulfurizing agents improved cyclization efficiency in oxadiazin-2-amine derivatives. Kinetic monitoring (e.g., in situ FTIR) and temperature control (0–25°C) are critical to suppress side products. Yields >70% were achieved by extending reaction times to 72 hours in THF .

Q. How should researchers resolve contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data may indicate conformational flexibility or solvent interactions. For example, carbazole-containing phosphazenes showed axial-equatorial isomerism in X-ray structures but averaged signals in NMR. Computational modeling (DFT) can reconcile these differences by simulating solvent effects .

Q. What strategies are effective for analyzing trace byproducts or degradation products in complex morpholine derivatives?

- Methodological Answer : Multi-analyte SPE-HPLC-MS/MS workflows enable simultaneous quantification of 16+ biomarkers (e.g., oxidative/nitrative stress products). Isotope-labeled standards (e.g., 8-OHdG-¹⁵N₅) correct for matrix effects in biological samples. For non-polar byproducts, derivatization with DNPH improves MS detectability .

Q. How can mechanistic studies differentiate between nucleophilic substitution and elimination pathways in morpholine-functionalized amines?

- Methodological Answer : Kinetic isotope effects (KIEs) and Hammett plots are used to probe mechanisms. For example, substituent-dependent rate constants in arylthiazole amines revealed electron-withdrawing groups favor SNAr pathways, while steric hindrance promotes elimination. Deuterated solvents (e.g., D₂O) can further clarify proton-transfer steps .

Key Methodological Considerations

- Synthesis Optimization : Prioritize inert conditions (N₂/Ar), extended reaction times, and TLC monitoring .

- Analytical Rigor : Combine SPE-HPLC-MS/MS with isotope dilution for robust quantification .

- Safety Compliance : Adhere to protocols for PPE, waste disposal, and byproduct neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.